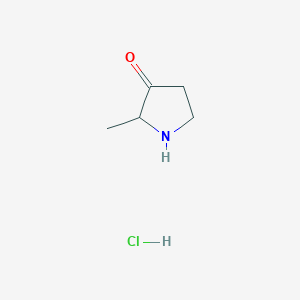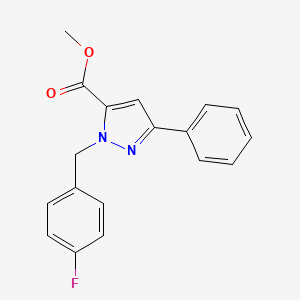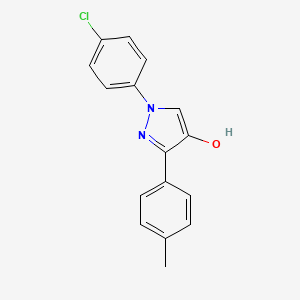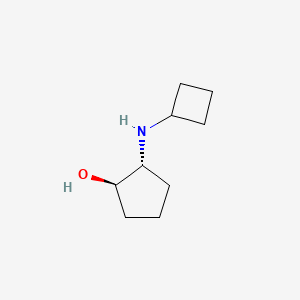
Clorhidrato de 2-metil-3-pirrolidinona
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-3-pyrrolidinone hydrochloride can be achieved through various methods. One common approach involves cyclization reactions, such as the Pictet-Spengler cyclization. For instance, a methylene group can be incorporated through a spontaneously Pictet-Spengler cyclization to form new ligands .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-pyrrolidinone hydrochloride consists of a pyrrolidinone ring with a methyl group attached to the nitrogen atom. The spatial orientation of substituents on the pyrrolidine ring can significantly impact the biological profile of drug candidates .
Chemical Reactions Analysis
- Aza-Cope-Mannich Cyclization : Under certain conditions, it can undergo an efficient alkene aza-Cope-Mannich cyclization to form 3-alkyl-1-tosyl pyrrolidines .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Síntesis de alcaloides
Las 2-pirrolidinonas, que incluyen el clorhidrato de 2-metil-3-pirrolidinona, se han utilizado en la síntesis de varios alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos. Tienen una amplia gama de actividades farmacológicas y son importantes en la medicina y el descubrimiento de fármacos.
Producción de β-aminoácidos inusuales
El this compound se ha utilizado en la síntesis de β-aminoácidos inusuales como la estatina y sus derivados . Estos β-aminoácidos inusuales tienen aplicaciones potenciales en el desarrollo de nuevos fármacos.
Actividades biológicas
Los alcaloides de pirrolidina, que incluyen el this compound, han demostrado poseer varias actividades biológicas importantes. Estas incluyen actividades antioxidantes, antiinflamatorias, antibacterianas, antifúngicas, antiparasitarias y antihelmínticas, anticancerígenas, antihiperglucémicas, protectoras de órganos y neurofarmacológicas .
Estudios de toxicidad
Se ha identificado que algunos alcaloides de pirrolidina ejercen efectos tóxicos en los órganos animales. Esta información es crucial para evaluar la seguridad de estos compuestos en diversas aplicaciones .
Extracción de sabor
Si bien no está directamente relacionado con el this compound, otras pirrolidinonas se han utilizado en la extracción de sabores. Por ejemplo, la 1-metil-2-pirrolidinona se ha utilizado en la extracción del sabor de las papas fritas . Es posible que el this compound pueda tener aplicaciones similares.
Compuestos guía potenciales
Los alcaloides de pirrolidina pueden ser algunas de las mejores fuentes de compuestos guía farmacológicamente activos . Estos compuestos guía se pueden utilizar como puntos de partida en el proceso de descubrimiento de fármacos.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methyl-3-pyrrolidinone hydrochloride is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to exert their effects through various mechanisms depending on their specific targets . For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound can significantly influence its pharmacokinetic properties .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Análisis Bioquímico
Biochemical Properties
2-Methyl-3-pyrrolidinone hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrrolidinone derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . The interactions of 2-Methyl-3-pyrrolidinone hydrochloride with these biomolecules are primarily through binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
2-Methyl-3-pyrrolidinone hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-Methyl-3-pyrrolidinone hydrochloride can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3-pyrrolidinone hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, pyrrolidinone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-Methyl-3-pyrrolidinone hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-pyrrolidinone hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can remain stable under certain conditions, but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to 2-Methyl-3-pyrrolidinone hydrochloride can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-pyrrolidinone hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including damage to tissues and organs . Studies have shown that there is a threshold dose beyond which the adverse effects of 2-Methyl-3-pyrrolidinone hydrochloride become more pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Methyl-3-pyrrolidinone hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-3-pyrrolidinone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Methyl-3-pyrrolidinone hydrochloride within cells can influence its biological activity and effectiveness.
Subcellular Localization
2-Methyl-3-pyrrolidinone hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular function. This localization is often directed by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of 2-Methyl-3-pyrrolidinone hydrochloride can influence its activity and function, as it interacts with biomolecules within these compartments.
Propiedades
IUPAC Name |
2-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-5(7)2-3-6-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWLTDZLFWQSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888879-04-6 | |
| Record name | 2-methylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475288.png)



![N1-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B1475292.png)



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1475303.png)
![2-[4-(Trifluoromethyl)phenyl]-5-(bromomethyl)oxazole](/img/structure/B1475304.png)
![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)


